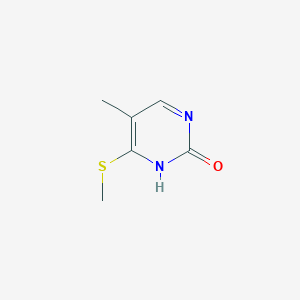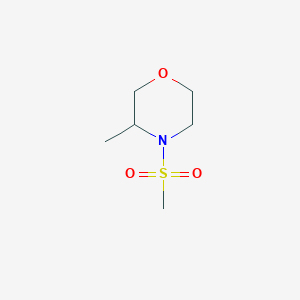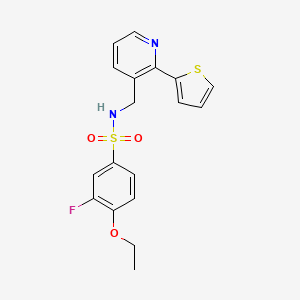![molecular formula C18H12Cl2FN5O B2736832 6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892474-16-7](/img/structure/B2736832.png)
6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidinone ring, a dichlorophenyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidinone ring, which is a fused ring system containing nitrogen and oxygen atoms. The dichlorophenyl and fluorophenyl groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl rings, as well as the presence of the nitrogen and oxygen atoms in the triazolopyrimidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms (chlorine and fluorine) and the nitrogen and oxygen atoms in the ring system would likely make this compound relatively polar .Scientific Research Applications
Anticancer Applications
Triazolopyrimidine derivatives have been identified as anticancer agents with a unique mechanism of tubulin inhibition, showing promise in overcoming resistance attributed to several multidrug resistance transporter proteins. These compounds were found to inhibit tumor growth in several nude mouse xenograft models, indicating their high potency and efficacy when administered orally or intravenously (Zhang et al., 2007). Additionally, a series of 2-cyanoaminopyrimidines, related to triazolopyrimidines, retained in vitro potency against cancer cells and were capable of overcoming multidrug resistance due to P-glycoprotein, suggesting their potential as effective anticancer agents (Zhang et al., 2007).
Antimicrobial and Antibacterial Applications
Some triazolopyrimidine derivatives exhibit antimicrobial and antibacterial activities. A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with results indicating significant activity relative to a minimum inhibitory concentration reference (Lahmidi et al., 2019).
Anti-inflammatory and Analgesic Applications
The exploration of triazolopyrimidine derivatives also extends to anti-inflammatory and analgesic applications. A study on novel 4(3H)-quinazolinone derivatives, which share structural similarities with triazolopyrimidines, indicated potential anti-inflammatory and analgesic activities (Farag et al., 2012). Another research effort synthesized a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which demonstrated improved anti-inflammatory and analgesic activities, highlighting the influence of substituent nature on these biological effects (Muralidharan et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2FN5O/c19-13-6-5-11(14(20)7-13)8-25-10-22-17-16(18(25)27)23-24-26(17)9-12-3-1-2-4-15(12)21/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPNPKQEGHGUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

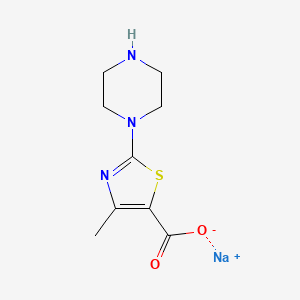
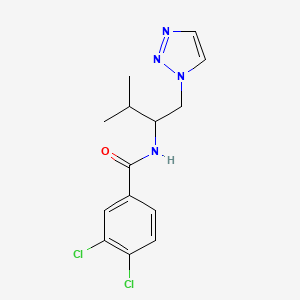
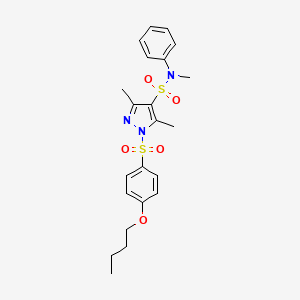
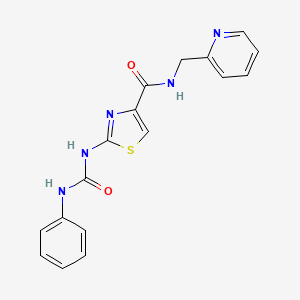
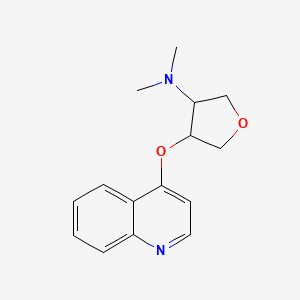
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)
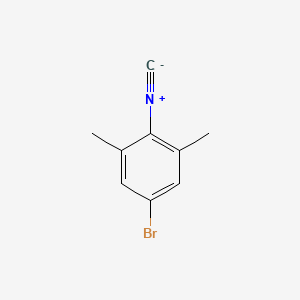
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
